1-Benzyl-2-bromobenzene

Description

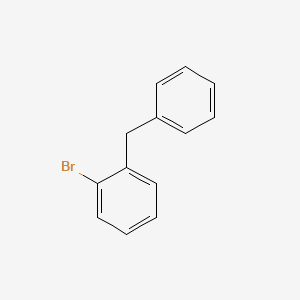

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-bromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCYFIIONMLNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946105 | |

| Record name | 1-Benzyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-74-9, 23450-18-2 | |

| Record name | Bromodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23450-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69C5VPG92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 1-Benzyl-2-bromobenzene (CAS No. 23450-18-2): A Core Intermediate for Complex Synthesis

This document provides an in-depth technical overview of 1-Benzyl-2-bromobenzene, a key chemical intermediate for researchers and professionals in drug development and materials science. This guide moves beyond simple data recitation to explore the compound's synthesis, reactivity, and application, grounding its claims in established chemical principles and authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2-Bromodiphenylmethane, is an aromatic compound distinguished by a benzyl group positioned ortho to a bromine atom on a benzene ring.[1][2] This specific arrangement of functional groups makes it a valuable and versatile precursor in organic synthesis. Its identity is definitively established by the CAS Registry Number 23450-18-2.[1][3][4]

The core properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 23450-18-2 | [1][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromodiphenylmethane, Benzene, 1-bromo-2-(phenylmethyl)- | [1][2] |

| Molecular Formula | C₁₃H₁₁Br | [1][2] |

| Molecular Weight | 247.13 g/mol | [1][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Storage | Sealed in a dry, room-temperature environment | [4] |

Strategic Synthesis: A Methodological Approach

While numerous methods exist for the synthesis of substituted bromobenzenes and benzylated aromatics, a common and effective strategy for preparing this compound involves the Friedel-Crafts benzylation of bromobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

The causality behind this choice rests on the directing effects of the bromine substituent. As a deactivating but ortho, para-directing group, bromine will guide the incoming benzyl electrophile to the desired positions. While a mixture of ortho and para isomers (1-Benzyl-4-bromobenzene) is expected, the ortho product can be isolated through standard chromatographic techniques.

Experimental Protocol: Friedel-Crafts Benzylation of Bromobenzene

This protocol is a representative, self-validating methodology. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure completion and identify the formation of isomeric products.

-

Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: The flask is charged with anhydrous bromobenzene, which serves as both the reactant and the solvent, and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The mixture is cooled in an ice bath.

-

Electrophile Addition: Benzyl chloride or benzyl bromide is added dropwise from the dropping funnel to the stirred mixture. The rate of addition is controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.

-

Workup and Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and acidifying with dilute hydrochloric acid to decompose the catalyst.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo.

-

Isolation: The resulting crude product, containing a mixture of isomers, is purified by column chromatography on silica gel to isolate the target compound, this compound.

Workflow Visualization

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its two distinct reactive sites: the aryl-bromine bond and the benzylic protons. This duality allows for sequential and site-selective modifications.

A. Transformations at the Aryl-Bromine Bond

The carbon-bromine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. This functionality is fundamental in modern drug discovery and materials science for constructing complex molecular scaffolds. Aryl bromides are excellent substrates for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, serving as electrophilic partners to couple with a wide range of nucleophiles.[5][6] For instance, in a Suzuki coupling, the bromine atom can be readily displaced by a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond.

B. Reactivity at the Benzylic Position

The methylene bridge (-CH₂-) is a benzylic position, making its C-H bonds weaker and more susceptible to radical reactions than a standard alkane.[7] This reactivity allows for selective functionalization.

-

Radical Bromination: Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) can selectively introduce a second bromine atom at the benzylic carbon, yielding 1-(bromo(phenyl)methyl)-2-bromobenzene.[7] This transformation proceeds via a resonance-stabilized benzylic radical, ensuring high regioselectivity.[7]

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon.[7] This can lead to the formation of 2-benzoyl-1-bromobenzene, transforming the methylene bridge into a carbonyl group.

Reactivity Pathways Diagram

Sources

- 1. This compound - CAS:23450-18-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:23450-18-2 | Chemsrc [chemsrc.com]

- 4. 23450-18-2|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Benzyl-2-bromobenzene

Abstract: This technical guide provides a comprehensive overview of 1-benzyl-2-bromobenzene (alternatively known as 2-bromodiphenylmethane), a key intermediate in synthetic organic chemistry. We will explore its fundamental physicochemical properties, established synthesis protocols, and its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science, offering both foundational knowledge and practical, field-tested insights into its utilization.

Introduction

This compound is an aromatic compound characterized by a benzene ring substituted with both a benzyl group and a bromine atom at adjacent positions. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The presence of the aryl bromide moiety allows for a wide range of transformations, most notably as an electrophilic partner in carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the synthesis of complex molecular architectures, serving as a precursor for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide aims to consolidate the essential technical information required for the effective and safe handling and application of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. This compound is typically a pale yellow to colorless liquid at room temperature.[1] Key quantitative data are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁Br | [2][3] |

| Molecular Weight | 247.13 g/mol | [2][3] |

| CAS Number | 23450-18-2 | [2][4][5] |

| Appearance | Pale yellow to colorless liquid | [1] |

| Density | 1.3373 g/cm³ | [1] |

| Boiling Point | 308.00 °C (581.15 K) | [1] |

| Melting Point | -42.00 °C (231.15 K) | [1] |

| Solubility | Soluble in non-polar organic solvents like ethanol and acetone; insoluble in water. | [1] |

Synthesis and Reactivity

General Synthesis Routes

The synthesis of substituted bromobenzenes can often be achieved through methods like the Sandmeyer reaction, which involves the diazotization of an appropriate aniline derivative followed by treatment with a copper(I) bromide salt.[6] For this compound specifically, synthetic routes may involve the bromination of 2-benzyldiphenyl or the benzylation of bromobenzene derivatives.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in modern organic synthesis lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of this reactivity.[7][8]

Causality in Experimental Design: The success of a Suzuki-Miyaura coupling reaction is critically dependent on the careful selection of catalyst, ligand, base, and solvent.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, which is reduced in situ to Pd(0).[9][10]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. The choice of ligand (e.g., triphenylphosphine, JohnPhos) can significantly impact reaction yield and scope.[10]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.[7][11]

-

Solvent: The solvent system (e.g., DMF, dioxane, toluene, often with water) must solubilize the reactants and facilitate the reaction kinetics.[8][10]

The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established, self-validating system involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the coupling of this compound with phenylboronic acid.

Reaction: this compound + Phenylboronic Acid → 2-Benzylbiphenyl

Materials:

-

This compound (1.0 mmol, 247.13 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

-

JohnPhos (0.10 mmol, 29.8 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

-

N,N-Dimethylformamide (DMF) (2 mL)

Procedure:

-

To a microwave vial or a suitable reaction flask, add this compound, phenylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the DMF solvent via syringe.

-

Seal the vessel and place it in a pre-heated oil bath or microwave reactor set to 100-120°C.

-

Stir the reaction mixture for the specified time (e.g., 20-60 minutes for microwave conditions, or several hours for conventional heating), monitoring progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-benzylbiphenyl.

Experimental Workflow Diagram

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Aryl bromide intermediates are foundational in medicinal chemistry. The structural motif derived from this compound can be found in various scaffolds for biologically active compounds. For instance, substituted indolin-2-one scaffolds, which can be synthesized from precursors like 1-benzyl-5-bromo-derivatives, have been investigated as potent anticancer agents, targeting pathways such as VEGFR-2.[12] The ability to use this compound in reliable coupling reactions allows for the late-stage diversification of drug candidates, a critical strategy for efficiently exploring structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated area, preferably a fume hood. It is categorized as an irritant and may be harmful if swallowed or in contact with skin.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents and bases.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[15][16]

Conclusion

This compound is a high-value intermediate whose utility is primarily defined by the reactivity of its aryl bromide group. Its central role in robust and versatile reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for synthetic chemists. A clear understanding of its properties, reaction protocols, and safety requirements, as detailed in this guide, enables researchers to leverage this compound effectively in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- This compound - CAS:23450-18-2 - Sunway Pharm Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZreZMfEnw2So0wUE52zI5FmvNxH88qWMMcCvBXQQ8nZeQxow95Nrrx0AeA2CjHJE069QepROfws1L96nnqWzZjZjAjP4vOAN-8pefRjYn5FYRbLgX7m7I89kAPAUXYVMlIsP]

- This compound | CAS#:23450-18-2 | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNUdy3p0uP7JRt5OLu7nTgENJdV5NLkWDjHy1AfZjhJj5LsDejEQcgIhtqTQv5rynzQet1sRRxWKumXsi5a5i7yUMKetiiAIigbwVrDu3W5Bn7HGi-QqG9OAIMUcX8Evplct4DhC8wiN_Pd9ti_OM=]

- This compound - Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTPB8H4pUJDbM3o4kGtB5vkBBAHCl8iiqlj464LpX7OwEoINESsarTkXnWhq4onKAbOpNTEPZ9XcFWIWz7xQ8a1Kpe51uT1I1DgdQThxQwRUGcGMU7ZnMimZS_wS2aeoVgZVHBVdVgezNLqCNYLWNYBE7ODY=]

- 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13061]

- 23450-18-2|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeSYgrFELpuSXGa4WlP9Dx24w5-XQomufIB6NfG3Oh6_VAb8eFJJkXxPKBhPCpj9wj8ies-KAckmEbUMMAgTvUEkBq0jmaSTa4WxluRWvW3DH9-T8OofQ_6nAYrOWmQA3UMHW5Be98icinOw==]

- A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQuV45WjSDgfZGE6EZDxClNBqZnKVpfSz5pf5xNt_kKojqCIRi0lmuYi5iYygdYWWWMccq0pmf43nn8yMikJmgG8ODp6z7etFOFpJ6UwcbOzUPBCwL9uwEk_mXzLIoPJOfofq8wAkBUoMcIA==]

- SAFETY DATA SHEET - 2-Bromobenzyl bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT7xJuVX52dwfonMMI8aMzML_GiXfurr2NG4BwFGIlQSCkqX2GqlDqRI9mtzUTekJfBkXYu3DrpYQCj6sH4qKK3hixrok82W73Sg801FOyHzxbhA6NUWQoYnk5ifdBLtBt94E77Pjh16QYpobBlPGu_WWjKCIkndJg3q5i6t6u-riNmlPyxmhOCQgOTPIkw3I=]

- 1-Benzyl-3-bromobenzene | C13H11Br | CID 597532 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/597532]

- Bromobenzene | 108-86-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCas-108-86-1.htm]

- Bromobenzene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bromobenzene]

- Benzene, 1-bromo-2-(bromomethyl)- - Substance Details - SRS | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeORwxuUqJh-EUc6LsmKdN4u2tkqJxYG23-PF5g3v-Xqzn7niNKsWPXlmW1oeydULiNP-9NcCOOMveAtMimIR2efMnx65DdZgD1BelVQY0_8v7P1FR-xHQ6FJ7UdwJYmy6Jl3EB0rovjNwDQ0q6HLlEIk7K7XcHt3wGpJEkP0OJHMB4mHsfhY-WQ=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC106820050&productDescription=BROMOBENZENE+99%25+5ML&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - Spectrum Chemical. [URL: https://www.spectrumchemical.com/file/sds/B1150.pdf]

- 1-(Benzyloxy)-2-bromobenzene|CAS 31575-75-4 - Benchchem. [URL: https://www.benchchem.com/product/31575-75-4]

- 1-Benzyl-4-bromobenzene | C13H11Br | CID 236000 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/236000]

- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate. [URL: https://www.researchgate.

- Suzuki cross-coupling reaction - YouTube. [URL: https://www.youtube.

- Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/halides/bromides/benzylbromides.shtm]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b57702]

- CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents. [URL: https://patents.google.

- 1-Bromo-2-(2-bromoethyl)benzene SDS, 1074-15-3 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/1-bromo-2-(2-bromoethyl)benzene-cas-1074-15-3.html]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007936/]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-coupling-practical-guide]

- CN103819305A - Production process for synthesizing benzyl bromide - Google Patents. [URL: https://patents.google.

- This compound (C13H11Br) - PubChemLite. [URL: https://pubchemlite.cheminfo.org/molecule/13061]

- 1-(2-(Benzyloxy)ethyl)-4-bromobenzene | 170991-34-1 | Benchchem. [URL: https://www.benchchem.com/product/170991-34-1]

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37049966/]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - CAS:23450-18-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:23450-18-2 | Chemsrc [chemsrc.com]

- 5. 23450-18-2|this compound|BLD Pharm [bldpharm.com]

- 6. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Benzyl-3-bromobenzene | C13H11Br | CID 597532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to 1-Benzyl-2-bromobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Chemical Identity and Properties

Chemical Structure: 1-benzyl-2-bromobenzene, with the chemical formula C₁₃H₁₁Br, is an aromatic compound characterized by a benzene ring substituted with both a benzyl group and a bromine atom at adjacent positions.[1] This ortho-positioning is crucial to its reactivity and utility in synthesis.

Molecular Formula: C₁₃H₁₁Br[2]

Molecular Weight: 247.13 g/mol [2][3]

CAS Number: 23450-18-2[2][4][5]

Synonyms: 2-Bromodiphenylmethane, Benzene, 1-bromo-2-(phenylmethyl)-[2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various reactions.

| Property | Value/Description | Source(s) |

| Appearance | Typically a colorless to yellow liquid. | [6] |

| Solubility | Primarily soluble in non-polar organic solvents like ethanol and acetone. It has limited solubility in polar solvents such as water due to its predominantly hydrophobic structure.[1] | [1] |

| Storage | Should be stored in a dry, well-sealed container at room temperature.[5] | [5] |

Spectroscopic Data

Accurate characterization of this compound is critical for confirming its synthesis and purity. Key spectroscopic signatures include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: Reveals characteristic vibrational frequencies of the aromatic rings and the benzylic C-H bonds.

Section 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and reliable method.

Suzuki-Miyaura Cross-Coupling: A Preferred Synthetic Route

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide.[7] It is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of starting materials.[8]

Reaction Scheme:

(2-Bromophenyl)boronic acid + Benzyl bromide → this compound

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound via a Suzuki-Miyaura coupling.

Materials:

-

Benzyl bromide

-

Arylboronic acid (e.g., 2-bromophenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[9]

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[8][9]

-

Solvent system (e.g., Toluene/water mixture or an organic solvent like DMF)[9][10]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the arylboronic acid (1.0 eq), the palladium catalyst (e.g., 5 mol %), and the base (3.0 eq).[10]

-

Solvent Addition: Add the chosen solvent system. If using a biphasic system like toluene/water, degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to prevent catalyst oxidation.[9]

-

Substrate Addition: Add the benzyl bromide (1.5 eq) to the reaction mixture.[10]

-

Reaction Conditions: Heat the mixture under an inert atmosphere.[8] Microwave irradiation can also be employed to accelerate the reaction.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. If a biphasic solvent system was used, dilute with water and extract the product with an organic solvent like ethyl acetate.[9]

-

Purification: The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.[9]

Mechanistic Rationale for Experimental Choices

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

-

Catalyst: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling.[7]

-

Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent: The choice of solvent is important for ensuring that all reactants are sufficiently soluble to allow the reaction to proceed efficiently.

Section 3: Key Reactions and Applications

This compound is a valuable building block in organic synthesis due to the reactivity of both the aryl bromide and the benzylic position.[1]

Benzylic Bromination

The benzylic C-H bonds are relatively weak and can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.[11][12] This provides a route to further functionalize the molecule at the benzylic position.

Benzylic Oxidation

Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid.[11] This reaction can be a useful synthetic strategy for converting an ortho-, para-directing alkyl group into a meta-directing carboxylic acid group.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. These include:

-

Suzuki-Miyaura Coupling: As discussed in its synthesis, the aryl bromide can be coupled with other organoboron reagents.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

A key application of this compound is in the synthesis of complex polycyclic aromatic hydrocarbons through intramolecular arylation reactions. This provides a powerful method for constructing fused ring systems that are of interest in materials science and medicinal chemistry.

Section 4: Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Section 5: Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique structure allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in research and development.

References

For further reading and detailed protocols, please refer to the following resources.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-3-bromobenzene | C13H11Br | CID 597532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:23450-18-2 | Chemsrc [chemsrc.com]

- 5. 23450-18-2|this compound|BLD Pharm [bldpharm.com]

- 6. Bromobenzene - Wikipedia [en.wikipedia.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Benzyl-2-bromobenzene: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount. 1-Benzyl-2-bromobenzene (also known as 2-bromodiphenylmethane) emerges as a significant intermediate, offering a unique combination of a reactive aryl bromide and a benzylic moiety. This structure provides two distinct points for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its physical and chemical properties, spectroscopic signature, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, consisting of two phenyl rings linked by a methylene bridge with a bromine atom on one of the rings, dictates its physical properties and solubility profile. The presence of the bromine atom and the largely nonpolar hydrocarbon structure results in good solubility in common organic solvents while being practically insoluble in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁Br | [2] |

| Molecular Weight | 247.13 g/mol | [2] |

| CAS Number | 23450-18-2, 776-74-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -42.0 °C | [1] |

| Boiling Point | 308.0 °C | [1] |

| Density | 1.3373 g/cm³ | [1] |

| Solubility | Soluble in ethanol, acetone, and other non-polar organic solvents; Insoluble in water. | [1] |

Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the benzyl and the bromophenyl moieties.[3][4]

-

A singlet around 4.0 ppm, integrating to 2H, corresponding to the methylene (-CH₂-) protons. The chemical shift is downfield due to the proximity of two aromatic rings.

-

A complex multiplet pattern in the aromatic region (approximately 7.0-7.6 ppm) integrating to 9H.[4] The protons on the unsubstituted benzyl ring will likely appear as a multiplet around 7.2-7.4 ppm, while the four protons on the brominated ring will be distinct and show splitting patterns consistent with an ortho-substituted benzene ring.[4][5]

-

-

¹³C NMR: The carbon NMR spectrum should display 9 unique signals for the 13 carbon atoms, reflecting the molecule's asymmetry.[6][7]

-

One aliphatic carbon signal for the -CH₂- group, expected around 40 ppm.

-

Eight aromatic carbon signals between 120-145 ppm. The carbon atom directly bonded to the bromine (ipso-carbon) is expected to have a chemical shift around 123 ppm due to the "heavy atom effect".[8] The quaternary carbons will have lower intensities.[6][7]

-

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9][10] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, at m/z values separated by 2 amu.[10]

-

Molecular Ion (M⁺): Peaks are expected at m/z ≈ 246 and 248.

-

Key Fragmentation: The most significant fragmentation pathway is the loss of the bromine radical (•Br) to form a stable benzylphenyl cation. However, the most prominent peak (base peak) is often the tropylium ion at m/z = 91, formed from the cleavage of the C-C bond between the methylene group and the brominated ring, followed by rearrangement of the resulting benzyl cation.[11] Another significant fragment would be the phenyl cation at m/z = 77 resulting from the loss of bromine.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic rings and the C-Br bond.

-

~3030-3100 cm⁻¹: Aromatic C-H stretching.

-

~1600 and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~690-770 cm⁻¹: Strong bands due to C-H out-of-plane bending, indicative of mono- and ortho-disubstituted benzene rings.

-

~1020-1070 cm⁻¹: C-Br stretching vibration.[12]

Synthesis of this compound

A practical and common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with 2-bromobenzyl bromide, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃).[13][14]

Proposed Synthetic Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (to a trap), and a dropping funnel, add anhydrous benzene (used in excess to minimize polyalkylation) and the Lewis acid catalyst (e.g., AlCl₃, ~1.1 equivalents).[15] The setup must be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Dissolve 2-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.

-

Reaction Execution: Cool the reaction flask in an ice bath. Add the 2-bromobenzyl bromide solution dropwise to the stirred benzene/catalyst mixture over 30-60 minutes.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, with reactivity centered at the aryl bromide and the benzylic position. The aryl bromide is a key handle for carbon-carbon bond formation via cross-coupling reactions.

Grignard Reagent Formation

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether). This transforms the electrophilic aryl carbon into a potent nucleophile.

-

Protocol for Grignard Formation:

-

Ensure all glassware is rigorously flame-dried and the reaction is conducted under an inert atmosphere.

-

Place magnesium turnings in the reaction flask.

-

Add a solution of this compound in anhydrous THF dropwise to the magnesium.

-

Initiation of the reaction is often observed by a color change and gentle refluxing of the solvent.

-

The resulting Grignard reagent, (2-benzylphenyl)magnesium bromide, can be used in situ for reactions with various electrophiles like aldehydes, ketones, CO₂, and nitriles.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new C-C bond with an organoboron compound.[16] This is a cornerstone of modern pharmaceutical synthesis for constructing biaryl structures.

-

General Protocol for Suzuki Coupling:

-

To a reaction vessel, add this compound, an arylboronic acid (or its ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).[16]

-

Add a suitable solvent system (e.g., toluene/water, DMF, or dioxane).

-

Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

-

Reaction Mechanism Diagram: Suzuki Coupling

Sources

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. spectrabase.com [spectrabase.com]

- 10. asdlib.org [asdlib.org]

- 11. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 12. prepchem.com [prepchem.com]

- 13. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-Benzyl-2-bromobenzene: Nomenclature, Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-benzyl-2-bromobenzene, a key intermediate in synthetic organic chemistry. The guide details its formal nomenclature, including its IUPAC name and various synonyms, alongside a summary of its critical physicochemical and safety properties. A central focus is placed on a robust and well-established method for its synthesis, the Suzuki-Miyaura cross-coupling, with a detailed experimental protocol and mechanistic explanation. Furthermore, the guide explores the compound's synthetic utility, which is governed by the principle of orthogonal reactivity of its aryl bromide and benzylic functionalities. This dual reactivity makes it a versatile building block for the development of complex molecular architectures, particularly for professionals in pharmaceutical and materials science research.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research and development. This compound is known by several names across commercial and academic literature.

1.1. IUPAC Name The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

1.2. Common Synonyms The most prevalent synonym in commercial catalogs and chemical databases is 2-Bromodiphenylmethane .[1][2][3][4] Other recorded synonyms include:

-

Benzene, 1-bromo-2-(phenylmethyl)-[1]

-

1-Bromo-2-(phenylmethyl)benzene[1]

-

Phenyl(o-bromophenyl)methane[1]

1.3. Key Identifiers For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source(s) |

| CAS Number | 23450-18-2 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁Br | [1][2][3][4] |

| Molecular Weight | 247.13 g/mol | [1][3][4] |

| SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2Br | [1][4] |

| InChIKey | DLCYFIIONMLNAJ-UHFFFAOYSA-N | [1] |

Physicochemical and Safety Data

2.1. Physicochemical Properties The compound is typically supplied as a solid at room temperature. Its properties are derived from its diphenylmethane core, modified by the presence of a sterically demanding ortho-bromine substituent.

2.2. Safety and Handling this compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

GHS Classification: It is marked with the GHS06 pictogram, indicating "Danger".[3]

-

Hazard Statements: Key hazards include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3]

-

Transportation: It is classified as a Dangerous Good for transport, which may incur additional shipping and handling protocols.[2][4]

Expert Insight: The hazards are consistent with related benzylic halides. The potential for respiratory irritation necessitates handling in a fume hood, and its toxicity profile requires the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned, a highly reliable and versatile method for constructing the this compound scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite starting materials.

3.1. Retrosynthetic Analysis The most logical disconnection breaks the C-C bond between the benzyl group and the brominated aromatic ring. This leads to two readily accessible precursors: a benzyl halide and an ortho-substituted arylboronic acid derivative.

Caption: Retrosynthetic analysis of this compound.

3.2. Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

Principle: This protocol utilizes a Palladium(0) catalyst to couple benzyl bromide with (2-bromophenyl)boronic acid. The base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center. The choice of a phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Detailed Step-by-Step Methodology:

-

Equipment Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (2-bromophenyl)boronic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via cannula.

-

Reagent Addition: Add benzyl bromide (1.05 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

3.3. Catalytic Cycle Mechanism The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently generates the desired C-C bond while regenerating the active catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Reactivity and Synthetic Utility

4.1. The Principle of Orthogonal Reactivity The primary value of this compound as a synthetic intermediate lies in its two distinct, orthogonally reactive sites:

-

The Aryl C-Br Bond: A classic handle for transition-metal-catalyzed cross-coupling reactions.

-

The Benzylic C-H Bonds: Susceptible to radical-mediated functionalization or oxidation.

This orthogonality allows for sequential, selective modifications at different parts of the molecule, providing a powerful strategy for building molecular complexity.

4.2. Reactions at the Aryl Bromide Site The aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse bond types. This functional handle serves as a linchpin for elaborating the molecular structure.

Caption: Synthetic transformations utilizing the aryl bromide functionality.

Expert Insight: The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and selectivity of these transformations. For instance, bulky electron-rich phosphine ligands are often required for efficient Buchwald-Hartwig amination, while different conditions are optimal for Sonogashira or Heck couplings.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile scaffold for constructing more complex target molecules.

-

Pharmaceutical Research: It serves as a precursor for synthesizing novel ligands for biological targets, where the terphenyl-like core can be decorated to optimize binding affinity and pharmacokinetic properties.

-

Materials Science: It is a building block for polycyclic aromatic hydrocarbons (PAHs) and conjugated materials. The ability to precisely install substituents via cross-coupling allows for the fine-tuning of photophysical and electronic properties for applications in organic electronics (OLEDs, OFETs).

-

Ligand Synthesis: The diphenylmethane framework can be elaborated into pincer-type or bidentate ligands for homogeneous catalysis, where the steric and electronic properties can be systematically varied.

Conclusion

This compound, systematically named and identified by CAS number 23450-18-2, is a valuable and versatile intermediate for chemical synthesis. Its utility is defined by the orthogonal reactivity of its aryl bromide and benzylic positions. While its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling, its true power lies in its capacity as a scaffold, enabling researchers in drug development and materials science to construct complex and functionally diverse molecules through a variety of selective, high-yield transformations. Proper safety protocols are essential for its handling due to its inherent toxicity and irritant properties.

References

-

2-Bromodiphenylmethane | C13H11Br | CID 13061. PubChem, National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-bromobenzene

Executive Summary

1-Benzyl-2-bromobenzene is a valuable substituted diarylmethane scaffold, a structural motif frequently encountered in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents a distinct regiochemical challenge: the selective formation of a carbon-carbon bond at the sterically hindered ortho-position adjacent to a bromine atom. This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound, with a strong emphasis on modern palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and evaluate alternative, though less efficient, synthetic routes. This document is intended for researchers, chemists, and drug development professionals seeking a robust and practical understanding of the synthesis of this important building block.

Introduction

The diarylmethane unit is a cornerstone in the design of bioactive molecules and functional materials. The specific substitution pattern of this compound, featuring a benzyl group ortho to a bromine atom, offers a versatile platform for further chemical elaboration. The bromine atom can serve as a synthetic handle for subsequent cross-coupling reactions, lithiation, or conversion to an organometallic reagent, enabling the construction of complex, three-dimensional structures.

The primary challenge in synthesizing this molecule lies in controlling the regioselectivity. Classical methods like Friedel-Crafts alkylation are often plagued by the formation of isomeric mixtures and polysubstitution byproducts. Consequently, modern synthetic chemistry has largely pivoted towards transition-metal-catalyzed cross-coupling reactions, which offer unparalleled precision and functional group tolerance. This guide will explore the most reliable of these methods, providing the causal logic behind procedural choices to ensure reproducible and high-yielding outcomes.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

A retrosynthetic analysis of this compound reveals that the most logical disconnection is the C(sp²)-C(sp³) bond between the phenyl ring and the benzylic methylene group. This approach leads to two primary synthetic strategies based on well-established cross-coupling paradigms.

Figure 1: Retrosynthetic analysis of this compound.

-

Strategy A involves a benzyl nucleophile reacting with a 2-bromophenyl electrophile. This is often advantageous due to the commercial availability and stability of reagents like 1,2-dibromobenzene.

-

Strategy B employs a 2-bromophenyl nucleophile reacting with a benzyl electrophile. This route is also highly viable and benefits from the common availability of benzyl halides.

The choice between these strategies often depends on the availability of starting materials, cost, and the specific functional groups present in more complex derivatives. For the parent compound, both approaches are effective, but palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are generally the most reliable.

Chapter 2: Palladium-Catalyzed Cross-Coupling: The Premier Synthetic Approach

Palladium-catalyzed cross-coupling reactions are the methods of choice for constructing the C(sp²)-C(sp³) bond in this compound with high selectivity and yield.[1][2]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most versatile and user-friendly method.[2][3] It is characterized by mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]

Mechanistic Causality

The efficacy of the Suzuki coupling stems from a well-understood catalytic cycle. The choice of base is critical; it activates the boronic acid or ester, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[2]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 1,2-dibromobenzene and a stable benzylboronic acid pinacol ester.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 1,2-Dibromobenzene | 235.91 | 2.36 g | 10.0 | 1.0 |

| Benzylboronic acid pinacol ester | 218.10 | 2.62 g | 12.0 | 1.2 |

| Pd(OAc)₂ | 224.50 | 45 mg | 0.2 | 0.02 |

| SPhos (Ligand) | 410.48 | 164 mg | 0.4 | 0.04 |

| K₃PO₄ (Base) | 212.27 | 6.37 g | 30.0 | 3.0 |

| Toluene | - | 40 mL | - | - |

| Water | 18.02 | 4 mL | - | - |

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,2-dibromobenzene (1.0 equiv.), benzylboronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv.).[5]

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed toluene (40 mL) and degassed water (4 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes) to yield this compound as a colorless oil.

The Negishi Coupling

The Negishi coupling provides a powerful alternative, reacting an organozinc compound with an organic halide.[6][7] Organozinc reagents are more reactive than their organoboron counterparts, which can lead to faster reaction times.[8] However, this increased reactivity necessitates stricter anhydrous and anaerobic conditions.[6][8]

Key Advantages and Considerations

-

High Reactivity: Allows for the coupling of less reactive organic halides.

-

Functional Group Tolerance: Generally good, though less tolerant of acidic protons than Suzuki reagents.

-

Preparation: Organozinc reagents can be prepared in situ from the corresponding organic halide, adding an operational step but increasing versatility.[7]

Experimental Protocol: Negishi Coupling

This protocol outlines the formation of a benzylzinc reagent followed by coupling with 1,2-dibromobenzene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| Benzyl bromide | 171.04 | 1.71 g | 10.0 | 1.0 |

| Zinc dust (activated) | 65.38 | 0.78 g | 12.0 | 1.2 |

| 1,2-Dibromobenzene | 235.91 | 2.83 g | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.2 | 0.02 |

| Anhydrous THF | - | 50 mL | - | - |

Step-by-Step Procedure

-

Organozinc Formation: In a flame-dried Schlenk flask under argon, stir activated zinc dust (1.2 equiv.) in anhydrous THF (20 mL). Add a solution of benzyl bromide (1.0 equiv.) in THF (10 mL) dropwise and stir at room temperature for 2 hours to form the benzylzinc bromide solution.

-

Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 1,2-dibromobenzene (1.2 equiv.) and Pd(PPh₃)₄ (2 mol%) in anhydrous THF (20 mL).

-

Addition: Transfer the prepared benzylzinc bromide solution to the second flask via cannula at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 66 °C) and stir for 12-18 hours. Monitor the reaction by GC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.

Other Cross-Coupling Methods: A Comparative Overview

-

Kumada Coupling: This reaction utilizes a highly reactive Grignard (organomagnesium) reagent.[9] While powerful, the high basicity and nucleophilicity of Grignard reagents limit functional group compatibility, making them less suitable for complex substrates.[10]

-

Stille Coupling: The Stille reaction employs organotin reagents.[11] It offers excellent functional group tolerance but is often avoided due to the high toxicity and difficult removal of organotin byproducts.[11][12]

Chapter 3: Classical Approaches and Their Inherent Limitations

Friedel-Crafts Benzylation

The Friedel-Crafts benzylation of bromobenzene is a textbook method for forming an aryl-alkyl bond.[13] It involves the electrophilic aromatic substitution of bromobenzene with a benzyl halide, typically catalyzed by a Lewis acid like AlCl₃.

However, this method is fundamentally ill-suited for the selective synthesis of this compound for two critical reasons:

-

Poor Regioselectivity: The bromo substituent is an ortho, para-director. The reaction will inevitably produce a mixture of this compound and 1-benzyl-4-bromobenzene, with the sterically less hindered para product often predominating.[14][15] Separating these isomers is challenging and leads to low yields of the desired product.

-

Polyalkylation: The product, benzylbromobenzene, is more reactive towards further benzylation than the starting material, bromobenzene. This leads to the formation of unwanted poly-benzylated byproducts.

Due to these significant and difficult-to-control side reactions, Friedel-Crafts benzylation is not a viable or efficient strategy for producing isomerically pure this compound.

Chapter 4: Product Purification and Characterization

Regardless of the synthetic method employed, the final product requires rigorous purification and characterization to ensure its identity and purity for subsequent applications.

Purification Workflow

Figure 3: General workflow for the purification and characterization of this compound.

Expected Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| Molecular Formula | C₁₃H₁₁Br[16] |

| Molecular Weight | 247.13 g/mol [17] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H), 7.2-7.3 (m, 6H), 7.0-7.1 (m, 2H), 4.1 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~139, 138, 133, 131, 129, 128.5, 127.5, 127, 126.5, 124.5, 40 |

| Mass Spec (EI) | m/z 246/248 (M⁺, Br isotope pattern), 167 (M⁺ - Br) |

Note: NMR chemical shifts (δ) are approximate and reported in ppm. The mass spectrum will show two molecular ion peaks of roughly equal intensity separated by 2 m/z units, characteristic of a monobrominated compound.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as the superior method due to its operational simplicity, high functional group tolerance, and the use of stable, non-toxic reagents. While other methods like the Negishi coupling are also effective, they require more stringent reaction conditions. Classical methods such as Friedel-Crafts benzylation are not recommended due to their inherent lack of regioselectivity. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of this valuable chemical intermediate, empowering researchers in the fields of drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13061, 2-Bromodiphenylmethane. Available: [Link]

-

Gülcemal, D., et al. (2015). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. Available: [Link]

-

Doc S. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Studocu. Available: [Link]

-

Wikipedia contributors. (2023). Negishi coupling. Wikipedia, The Free Encyclopedia. Available: [Link]

-

Tala, S. D., et al. (2009). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules. Available: [Link]

-

SpectraBase (2025). This compound Spectrum. Wiley SpectraBase. Available: [Link]

-

SpectraBase (2026). This compound Spectrum. Wiley SpectraBase. Available: [Link]

- CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. Google Patents.

-

Organic Chemistry Portal (n.d.). Stille Coupling. Organic Chemistry Portal. Available: [Link]

-

Ramachandran, P. V., et al. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation. Semantic Scholar. Available: [Link]

-

Chemistry LibreTexts (2023). Stille Coupling. Chemistry LibreTexts. Available: [Link]

-

Organic Chemistry Portal (n.d.). Kumada Coupling. Organic Chemistry Portal. Available: [Link]

-

Organic Chemistry Portal (n.d.). Negishi Coupling. Organic Chemistry Portal. Available: [Link]

-

Web Pages (n.d.). Grignard Reaction. University of California, Irvine. Available: [Link]

-

Biscoe, M. R., & Glorius, F. (2011). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. RSC Advances. Available: [Link]

-

Chemistry LibreTexts (2024). The Grignard Reaction (Experiment). Chemistry LibreTexts. Available: [Link]

-

Scribd (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Scribd. Available: [Link]

-

University of Missouri-St. Louis (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UMSL. Available: [Link]

-

PubChemLite (n.d.). This compound (C13H11Br). PubChemLite. Available: [Link]

-

OpenOChem Learn (n.d.). Negishi Coupling. OpenOChem Learn. Available: [Link]

- CN103819305A - Production process for synthesizing benzyl bromide. Google Patents.

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry. Available: [Link]

-

Roy, A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. Available: [Link]

-

Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. Available: [Link]

-

University of Sydney (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of Sydney School of Chemistry. Available: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available: [Link]

-

Hallett, J. P., et al. (2007). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Green Chemistry. Available: [Link]

-

Fu, G. C., et al. (2005). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses. Available: [Link]

-

Chen, H., & Deng, M. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. Available: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of benzyl bromides. Organic Chemistry Portal. Available: [Link]

-

Biscoe, M. R., et al. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society. Available: [Link]

-

University of California, San Diego (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Department of Chemistry and Biochemistry. Available: [Link]

-

Li, J., et al. (2012). A highly efficient palladium catalyst for the Suzuki–Miyaura coupling reaction of aryl halides and aryl boronic acids in water. Organic & Biomolecular Chemistry. Available: [Link]

- EP 1057801 A2 - Process for benzylic bromination. Google Patents.

-

Reddy, G., et al. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production. Organic Process Research & Development. Available: [Link]

-

Jarvo, E. R., et al. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ChemRxiv. Available: [Link]

-

ChemOrgChem (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. Available: [Link]

-

Friedrich-Alexander-Universität Erlangen-Nürnberg (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. FAU Department of Chemistry and Pharmacy. Available: [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 9. Kumada Coupling [organic-chemistry.org]

- 10. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. maths.tcd.ie [maths.tcd.ie]

- 14. scribd.com [scribd.com]

- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 16. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

The Strategic Utility of 1-Benzyl-2-bromobenzene in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of 1-Benzyl-2-bromobenzene

This compound (also known as 2-Bromodiphenylmethane) is an aromatic hydrocarbon that, at first glance, appears to be a simple biaryl methane derivative.[1] However, its true value lies in the strategic placement of its functional groups: a bromo substituent and a benzyl moiety positioned ortho to each other on a benzene ring. This specific arrangement makes it an ideal substrate for intramolecular cyclization reactions, providing a direct and efficient pathway to the rigid, planar, and highly versatile fluorene scaffold.

The fluorene core is a privileged structure in both materials science and medicinal chemistry. Its unique electronic and photophysical properties have led to its incorporation into high-performance organic light-emitting diodes (OLEDs), organic semiconductors, and solar cells.[2][3][4][5] In the pharmaceutical realm, the fluorene nucleus is found in a variety of biologically active molecules, including anti-cancer, anti-inflammatory, and antimicrobial agents.[2][6][7] Consequently, mastering the synthesis of this key scaffold from readily available precursors like this compound is a critical capability for innovation in these fields.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23450-18-2 | [8] |

| Molecular Formula | C₁₃H₁₁Br | [1] |

| Molecular Weight | 247.13 g/mol | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Storage | Sealed in dry, room temperature conditions | [8] |

Core Application: Palladium-Catalyzed Intramolecular Arylation to Fluorene

The primary and most significant application of this compound is its conversion to 9H-fluorene via a palladium-catalyzed intramolecular C-H arylation. This transformation represents a highly efficient example of C(sp³)-H bond activation and functionalization, a modern and powerful tool in organic synthesis. The reaction forges a new carbon-carbon bond between one of the benzyl methylene carbons and the ortho-position of the second phenyl ring, constructing the central five-membered ring of the fluorene system in a single, atom-economical step.

Causality in Experimental Design

The success of this cyclization is predicated on several key factors, illustrating the expertise required in selecting reaction components:

-

The Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.

-

The Ligand: Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium center and modulates its reactivity, facilitating both the oxidative addition and reductive elimination steps crucial for the reaction.

-

The Base: A base is required to facilitate the C-H activation step, which proceeds via a concerted metalation-deprotonation mechanism. Cesium carbonate (Cs₂CO₃) is often an effective choice due to its solubility in polar aprotic solvents and its ability to promote the deprotonation of the relatively non-acidic benzylic C-H bond.

-

The Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA), is typically used to ensure the reactants remain in solution and to provide the thermal energy necessary to overcome the activation barriers of the C-H activation and reductive elimination steps.

Validated Experimental Protocol

The following protocol is adapted from established methodologies for the palladium-catalyzed intramolecular C(sp³)-H arylation of ortho-halobenzylbenzenes, a reaction class to which the cyclization of this compound belongs.

Reaction Scheme:

Caption: Synthesis of 9H-Fluorene via Intramolecular Cyclization.

Materials and Reagents:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

-

Catalyst and Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (PPh₃, 0.10 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 9H-fluorene.

Expected Outcome: This procedure typically provides the fluorene product in good to excellent yields (70-95%), depending on the purity of the starting materials and the strictness of the anhydrous and anaerobic conditions.

Mechanistic Insights: The Palladium Catalytic Cycle

The transformation of this compound to fluorene proceeds through a well-established palladium-catalyzed C-H activation pathway. Understanding this mechanism is crucial for optimizing reaction conditions and adapting the methodology to more complex substrates.

Caption: Catalytic Cycle for Fluorene Synthesis.

Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the overall cycle.

-